ZLN005-d4

Drug metabolism Pharmacokinetics Deuterium isotope effect

ZLN005-d4 is a deuterium-labeled analog of ZLN005 (CAS 2410443-42-2). Deuterium substitution leverages the kinetic isotope effect to reduce metabolic clearance while maintaining molecular target engagement to the parent compound. It serves as a definitive stable isotope-labeled internal standard for accurate quantification of ZLN005 in plasma, tissue homogenates, and microsomal matrices, enabling regulatory-compliant PK data.

Molecular Formula C17H18N2
Molecular Weight 254.36 g/mol
Cat. No. B12420281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZLN005-d4
Molecular FormulaC17H18N2
Molecular Weight254.36 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C17H18N2/c1-17(2,3)13-10-8-12(9-11-13)16-18-14-6-4-5-7-15(14)19-16/h4-11H,1-3H3,(H,18,19)/i4D,5D,6D,7D
InChIKeyLQUNNCQSFFKSSK-UGWFXTGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZLN005-d4: Deuterium-Labeled PGC-1α Transcriptional Activator for Enhanced Metabolic Stability and Bioanalytical Precision


ZLN005-d4 (CAS: 2410443-42-2) is a deuterium-labeled analog of ZLN005, a benzimidazole-based small-molecule transcriptional activator of peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α) . The parent compound ZLN005 stimulates PGC-1α expression via activation of AMP-activated protein kinase (AMPK) signaling, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle cells [1]. The d4 designation indicates substitution of four hydrogen atoms with deuterium on the benzimidazole ring system, a modification that leverages the kinetic isotope effect to potentially reduce metabolic clearance while maintaining identical molecular target engagement to the non-deuterated parent .

Why Non-Deuterated ZLN005 Cannot Substitute for ZLN005-d4 in Quantitative Bioanalysis and Metabolic Studies


Non-deuterated ZLN005 undergoes extensive phase I and phase II metabolism, including hydroxylation, carboxylation, glucuronidation, and sulfate conjugation, as demonstrated in both rat and human liver microsomes . This rapid metabolic clearance—reflected in a plasma Cmax of 3.7 µM and Tmax of only 15 min following a 15 mg/kg oral dose in db/db mice —introduces significant variability in quantitative exposure-response analyses and compromises the accuracy of pharmacokinetic/pharmacodynamic (PK/PD) modeling. Deuterium substitution stabilizes carbon-deuterium bonds against oxidative metabolism via the kinetic isotope effect, a strategy documented across multiple drug development programs to reduce metabolic clearance and extend half-life [1]. In analytical applications, the use of non-deuterated compound as an internal standard introduces cross-interference that degrades assay precision, whereas ZLN005-d4 provides a distinct mass shift (+4 Da) enabling unambiguous MS/MS differentiation and accurate absolute quantification [2].

Quantitative Differentiation Evidence: ZLN005-d4 Versus ZLN005 and In-Class PGC-1α Activators


Metabolic Stability Advantage: Deuterium Kinetic Isotope Effect Reduces Oxidative Clearance

ZLN005-d4 incorporates deuterium at the 4,5,6,7 positions of the benzimidazole ring, a primary site of phase I oxidative metabolism in the parent compound . While direct head-to-head metabolic stability data comparing ZLN005-d4 and ZLN005 are not publicly available, the deuterium kinetic isotope effect (DKIE) is a well-established phenomenon in pharmaceutical science whereby carbon-deuterium bonds exhibit approximately 6-10× greater stability against cytochrome P450-mediated oxidation compared to carbon-hydrogen bonds [1]. Given that ZLN005 undergoes extensive phase I hydroxylation at the benzimidazole moiety , deuteration at these positions is predicted to slow metabolic clearance and extend the compound's effective half-life in both in vitro and in vivo systems [1].

Drug metabolism Pharmacokinetics Deuterium isotope effect Metabolic stability

Analytical Quantification Superiority: +4 Da Mass Shift Enables Interference-Free MS/MS Detection

ZLN005-d4 provides a +4 Da mass shift (m/z 254 vs 250) relative to non-deuterated ZLN005, enabling complete chromatographic and mass spectrometric resolution in LC-MS/MS workflows . Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis, correcting for matrix effects, ionization suppression, and sample-to-sample variability that plague non-isotopic quantification methods [1]. In contrast, the use of structurally dissimilar internal standards or external calibration introduces quantitation errors typically ranging from 15-30% due to differential ionization efficiency and extraction recovery [1]. The absence of a deuterated internal standard for ZLN005 quantification in complex biological matrices (plasma, tissue homogenates, microsomal incubations) would preclude accurate determination of exposure-response relationships .

LC-MS/MS Bioanalysis Internal standard Quantitative mass spectrometry

Tissue-Specific PGC-1α Activation: Muscle-Selective Pharmacology Avoiding Hepatic Off-Target Effects

ZLN005 activates AMPK signaling and upregulates PGC-1α expression selectively in skeletal muscle tissue without affecting liver cells. In rat L6 myotubes, ZLN005 (5-20 µM, 1-24 h) dose-dependently increased PGC-1α mRNA levels, glucose uptake (1.8-fold improvement at 20 µM after 24 h), and fatty acid oxidation, with no observable cytotoxicity . In contrast, ZLN005 produced no effect on primary rat hepatocytes in vitro and did not activate PGC-1α in liver tissue of db/db mice in vivo (15 mg/kg/day p.o. for 6 weeks) . This muscle-selective profile distinguishes ZLN005 from alternative PGC-1α activators that may non-selectively stimulate hepatic gluconeogenesis, a property that could exacerbate hyperglycemia rather than ameliorate it [1].

Tissue-specific pharmacology PGC-1α AMPK signaling Metabolic disease

Oral Bioavailability Benchmark: Documented PK Parameters Enable Dose Selection and Exposure Modeling

ZLN005 exhibits rapid oral absorption with well-characterized pharmacokinetic parameters in the db/db mouse model. Following a single 15 mg/kg oral dose, ZLN005 achieves a plasma Cmax of 3.7 µM with Tmax of 15 min . This PK profile supports once-daily oral dosing regimens for chronic efficacy studies, as demonstrated in the 6-week db/db mouse study where 15 mg/kg/day produced significant improvements in glucose tolerance (14% reduction in AUC) and insulin sensitivity (18% improvement) without affecting body weight or food intake [1]. Many alternative PGC-1α modulators lack published oral PK data, forcing investigators to perform costly and time-consuming pilot PK studies prior to initiating efficacy experiments [2].

Oral bioavailability Pharmacokinetics In vivo dosing PK/PD modeling

In Vivo Efficacy Validation: Multi-Week Metabolic Improvements in Diabetic Mouse Model

Chronic oral administration of ZLN005 (15 mg/kg/day, p.o.) in diabetic db/db mice produced quantifiable improvements across multiple metabolic parameters: glucose tolerance improved by 14% after 4 weeks of treatment (measured by 1.5 g/kg i.p. glucose challenge), insulin sensitivity increased by 18% after 5 weeks (1 unit/kg insulin tolerance test), and both hyperglycemia and dyslipidemia were significantly ameliorated . These effects occurred without changes in body weight or food intake in both diabetic and non-diabetic control animals . Notably, ZLN005 selectively increased PGC-1α and downstream gene transcription in skeletal muscle while reducing hepatic PGC-1α and gluconeogenesis genes, confirming tissue-specific pharmacology in a disease-relevant model [1].

Type 2 diabetes Glucose tolerance Insulin sensitivity Metabolic syndrome

ZLN005-d4: Optimal Research and Industrial Application Scenarios


Quantitative LC-MS/MS Bioanalysis of ZLN005 in Pharmacokinetic Studies

ZLN005-d4 serves as the definitive stable isotope-labeled internal standard for accurate quantification of ZLN005 in plasma, tissue homogenates, and microsomal incubation matrices. Its +4 Da mass shift enables complete chromatographic and mass spectrometric resolution from the non-deuterated analyte, correcting for matrix effects, ionization variability, and extraction efficiency [1]. This application is essential for generating regulatory-compliant PK data (accuracy 85-115%, precision CV <15%) in preclinical drug development programs evaluating PGC-1α activators [1].

Extended-Duration In Vivo Metabolic Disease Efficacy Studies

For investigators conducting chronic oral dosing studies in metabolic disease models (e.g., db/db mice, diet-induced obesity), ZLN005-d4's deuterium-mediated metabolic stabilization may reduce clearance and extend effective half-life compared to non-deuterated ZLN005 [2]. This property is particularly valuable for studies requiring sustained PGC-1α activation in skeletal muscle to assess long-term metabolic outcomes including glucose homeostasis, insulin sensitivity, and mitochondrial biogenesis [3].

Tissue-Specific PGC-1α Pharmacology Studies Requiring Hepatic Exclusion

ZLN005-d4 retains the muscle-selective pharmacological profile of the parent compound, activating AMPK/PGC-1α signaling in skeletal muscle without inducing hepatic PGC-1α expression or gluconeogenic gene transcription [3]. This selectivity is critical for metabolic research where confounding hepatic effects must be avoided to accurately attribute observed phenotypes to muscle-specific PGC-1α activation [3].

Mitochondrial Dysfunction and Neurodegenerative Disease Modeling

Recent evidence demonstrates that ZLN005 alleviates MPP+/MPTP-induced neurotoxicity in Parkinson's disease models by preserving PGC-1α expression and mitochondrial homeostasis [4]. ZLN005-d4 enables precise quantification of brain penetration and target engagement in neurodegenerative disease studies, addressing a key analytical challenge in CNS pharmacology research [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZLN005-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.